molecular formula C12H17NO5 B173052 (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 1217725-33-1

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No.: B173052
CAS No.: 1217725-33-1
M. Wt: 255.27 g/mol
InChI Key: NTIWANHPRXTWCF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a furan ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The furan ring can be introduced through various methods, including the use of furan-2-carboxylic acid as a starting material .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological targets through π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(3R)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWANHPRXTWCF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375921
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217725-33-1
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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